3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one
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Overview
Description
3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an aniline moiety, which is further connected to a phenylbutenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves the following steps:
Formation of the tert-butylsulfanyl aniline intermediate: This can be achieved by reacting tert-butylthiol with aniline under suitable conditions.
Coupling with phenylbutenone: The intermediate is then coupled with phenylbutenone using a suitable catalyst and reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and aniline moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol
- tert-Butyl-substituted indolo[2,3-b]quinoxaline
Uniqueness
3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
919083-35-5 |
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Molecular Formula |
C20H23NOS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-(2-tert-butylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C20H23NOS/c1-15(14-18(22)16-10-6-5-7-11-16)21-17-12-8-9-13-19(17)23-20(2,3)4/h5-14,21H,1-4H3 |
InChI Key |
KOCBXJVRLMUMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC(C)(C)C |
Origin of Product |
United States |
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